2-(N-Ethylanilino)ethanol
Overview
Description
2-(N-Ethylanilino)ethanol is an organic compound with the molecular formula C₁₀H₁₅NO. It is known for its applications in the synthesis of nonlinear optical chromophores and azo compounds. The compound is characterized by its white or colorless to light yellow appearance and has a melting point of 36-38°C and a boiling point of 268°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(N-Ethylanilino)ethanol can be synthesized through the reaction of N-ethylaniline with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C6H5N(C2H5)+C2H4O→C6H5N(C2H5)CH2CH2OH
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where N-ethylaniline and ethylene oxide are reacted under optimized conditions. The process is monitored to maintain the appropriate temperature and pressure, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, particularly in the formation of azo compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Azo coupling reactions often involve diazonium salts and are carried out under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of azo compounds, such as N-ethyl-N-(2-hydroxyethyl)-4-(2-cyano-4-nitrophenylazo)aniline .
Scientific Research Applications
2-(N-Ethylanilino)ethanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of nonlinear optical chromophores and azo compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(N-Ethylanilino)ethanol involves its ability to participate in various chemical reactions due to the presence of both an amino group and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of complex structures such as azo compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- N-Phenyldiethanolamine
- N-(2-Hydroxyethyl)aniline
- 2-(Methylphenylamino)ethanol
- 2-(Methylamino)ethanol
Comparison: 2-(N-Ethylanilino)ethanol is unique due to its specific combination of an ethyl group attached to the nitrogen atom and a hydroxyl group on the ethyl chain. This structure allows it to participate in unique reactions, particularly in the synthesis of nonlinear optical chromophores and azo compounds. Compared to similar compounds, it offers distinct reactivity and application potential in various fields .
Properties
IUPAC Name |
2-(N-ethylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGFUIWHXLVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059056 | |
Record name | Ethanol, 2-(ethylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-50-2 | |
Record name | 2-(Ethylphenylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-Ethylanilino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(N-Ethylanilino)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(ethylphenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(ethylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-ethylanilino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(N-ETHYLANILINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701MZN270P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(N-Ethylanilino)ethanol relevant to textile dye sensitization?
A1: While the provided research paper [] doesn't explicitly focus on this compound itself, it investigates the sensitization potential of disperse dyes and their metabolites. Many disperse dyes used in textiles contain aromatic amine structures. These amines can be metabolized in the body, potentially forming compounds like this compound or similar structures. Therefore, understanding the potential of such metabolites to cause skin sensitization is crucial for assessing the safety of textile dyes.
Q2: How does the research paper assess the sensitization potential of these compounds?
A2: The research utilizes the loose-fit coculture-based sensitization assay (LCSA) []. This in vitro assay is designed to mimic the key steps of skin sensitization, including the activation of dendritic cells by potential allergens. By exposing the cell cultures to the dyes and their metabolites, the researchers can observe cellular responses indicative of sensitization potential.
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